molecular formula C14H16N2O2S B14299084 1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylthio)-, ethyl ester CAS No. 117378-01-5

1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylthio)-, ethyl ester

Cat. No.: B14299084
CAS No.: 117378-01-5
M. Wt: 276.36 g/mol
InChI Key: SHRLBQOVPXHAJZ-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylthio)-, ethyl ester is a complex organic compound with a molecular formula of C13H14N2O2S. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylthio)-, ethyl ester typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to introduce the methylthio and ethyl ester groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques like crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylthio)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylthio)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylthio)-, ethyl ester involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory processes or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-4-carboxylic acid, 1-(3-methylphenyl)-5-(methylthio)-, ethyl ester is unique due to the presence of both the methylthio and ethyl ester groups, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in synthetic applications and its potential biological activities.

Properties

CAS No.

117378-01-5

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

ethyl 1-(3-methylphenyl)-5-methylsulfanylpyrazole-4-carboxylate

InChI

InChI=1S/C14H16N2O2S/c1-4-18-14(17)12-9-15-16(13(12)19-3)11-7-5-6-10(2)8-11/h5-9H,4H2,1-3H3

InChI Key

SHRLBQOVPXHAJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C)SC

Origin of Product

United States

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